5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride
Overview
Description
5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride is a chemical compound with the molecular formula C8H14ClN3O. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving nitrile oxides and appropriate precursors
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and fungi.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity to targets .
Comparison with Similar Compounds
5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride can be compared with other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: Known for its anti-inflammatory properties.
1,2,5-Oxadiazole: Studied for its potential as an anticancer agent.
1,3,4-Oxadiazole: Explored for its antimicrobial activities.
The unique combination of the azetidine ring and isopropyl group in this compound distinguishes it from these similar compounds, potentially offering different biological activities and applications.
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-5(2)7-10-8(12-11-7)6-3-9-4-6;/h5-6,9H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVXUGFNCOJOHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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